

# S-Cysteinossuccinic acid basic chemical properties

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## Compound of Interest

Compound Name: S-Cysteinossuccinic acid

CAS No.: 34317-60-7

Cat. No.: B1208771

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## Technical Guide: S-Cysteinossuccinic Acid (2SC)

Chemical Identity, Synthesis, and Bioanalytical Applications

### Executive Summary

**S-Cysteinossuccinic acid**, scientifically distinct as S-(1,2-dicarboxyethyl)cysteine or 2SC, is a stable thioether formed via the Michael addition of L-cysteine to fumarate. Unlike the labile thioester S-succinylcysteine, 2SC represents a permanent post-translational modification (PTM) known as protein succination.<sup>[1][2]</sup>

This guide serves as a technical reference for researchers investigating mitochondrial dysfunction. 2SC is the pathognomonic biomarker for Fumarate Hydratase (FH) deficiency, a condition driving Hereditary Leiomyomatosis and Renal Cell Cancer (HLRCC). This document details the physicochemical profile, validated synthesis protocols, and LC-MS/MS quantification workflows required for high-integrity metabolic research.

## Part 1: Chemical Identity & Physicochemical Profile

## Nomenclature & Structure

- IUPAC Name: 2-amino-3-(1,2-dicarboxyethylthio)propanoic acid
- Common Abbreviation: 2SC (S-(2-succino)cysteine)[1][3][4][5][6][7]
- CAS Number: 34317-60-7 (Generic); 19656-11-2 (Stereospecific forms often referenced)
- Molecular Formula:  $C_7H_{11}NO_6S$
- Molecular Weight: 237.23 g/mol

## Structural Distinctness (Thioether vs. Thioester)

It is critical to distinguish 2SC from its isomer, S-succinylcysteine.

- 2SC (Thioether): Formed by alkylation of the thiol by the double bond of fumarate. Chemically stable; resists hydrolysis. Marker of chronic fumarate stress.
- S-Succinylcysteine (Thioester): Formed by reaction with succinyl-CoA. High-energy bond; susceptible to spontaneous hydrolysis.

## Physicochemical Properties Table

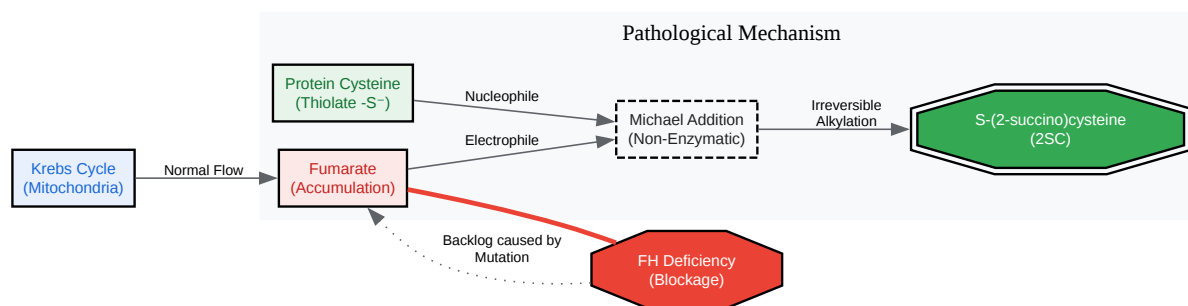
Property	Value / Characteristic	Technical Note
Physical State	White crystalline powder	Hygroscopic in free acid form.
Solubility	High (>50 mg/mL in Water)	Amphoteric nature due to 3 carboxyls + 1 amine.
Acidity (pKa)	pKa <sub>1</sub> ≈ 1.9 (COOH), pKa <sub>2</sub> ≈ 3.8, pKa <sub>3</sub> ≈ 9.5 (NH <sub>3</sub> <sup>+</sup> )	Exists as a zwitterion at physiological pH (7.4).
Stability	High	The C-S-C thioether bond is stable against acid hydrolysis (used in protein digestion).
Chirality	2 Chiral Centers	L-Cysteine provides one fixed center. The succinyl moiety introduces a new center, yielding diastereomers (2S,2'S and 2S,2'R).

## Part 2: Mechanistic Formation (The "Why")

The formation of 2SC is a non-enzymatic "chemical accident" driven by thermodynamics. In cells lacking Fumarate Hydratase (FH), intracellular fumarate accumulates to millimolar levels. Fumarate, being an

-unsaturated dicarbonyl, acts as a Michael acceptor targeting the nucleophilic thiolate anion ( ) of cysteine residues.

## Pathway Diagram (Graphviz)



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Caption: The irreversible formation of 2SC via Michael addition due to fumarate accumulation in FH-deficient cells.

## Part 3: Chemical Synthesis Protocol

To generate a standard for mass spectrometry or antibody generation, 2SC must be synthesized chemically. This protocol utilizes the high electrophilicity of maleic acid (cis-isomer) or fumaric acid (trans-isomer) under basic conditions.

### Reagents

- L-Cysteine hydrochloride (Sigma-Aldrich)
- Fumaric Acid (or Maleic Acid for faster kinetics)
- Ammonium Hydroxide (NH<sub>4</sub>OH) or NaOH
- Ethanol (for precipitation)

### Step-by-Step Synthesis Workflow

- Stoichiometry Setup: Dissolve 10 mmol of L-Cysteine and 15 mmol of Fumaric acid in 20 mL of water.

- Expert Insight: Use excess fumarate to drive the reaction to completion, as cysteine oxidation (dimerization to cystine) is a competing side reaction.
- pH Adjustment (Critical): Adjust pH to 8.0–9.0 using  $\text{NH}_4\text{OH}$ .
  - Mechanism:[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#) The thiol group ( $\text{pK}_a \sim 8.3$ ) must be deprotonated to the thiolate anion ( ) to act as a nucleophile. Below pH 7, the reaction is negligibly slow.
- Incubation: Incubate at  $37^\circ\text{C}$  for 24–48 hours (if using Fumarate) or  $50^\circ\text{C}$  for 4 hours (if using Maleic acid).
  - Note: Maleic acid reacts faster due to steric strain but yields the same product (2SC) after bond rotation.
- Validation (Ellman's Test): Aliquot 10  $\mu\text{L}$  and react with DTNB (Ellman's Reagent). The absence of yellow color indicates consumption of free thiols.
- Purification:
  - Acidify to pH 3.0 with HCl.
  - Add 5 volumes of cold ethanol to precipitate the product (2SC has lower solubility in EtOH than reagents).
  - Recrystallize from water/ethanol.

## Part 4: Analytical Characterization (LC-MS/MS)

Quantification of 2SC in biological samples (urine, plasma, or tissue hydrolysates) requires high sensitivity. The Ethyl Ester Derivatization method is the gold standard as it improves ionization efficiency and chromatographic retention.

### Sample Preparation (Tissue/Protein)

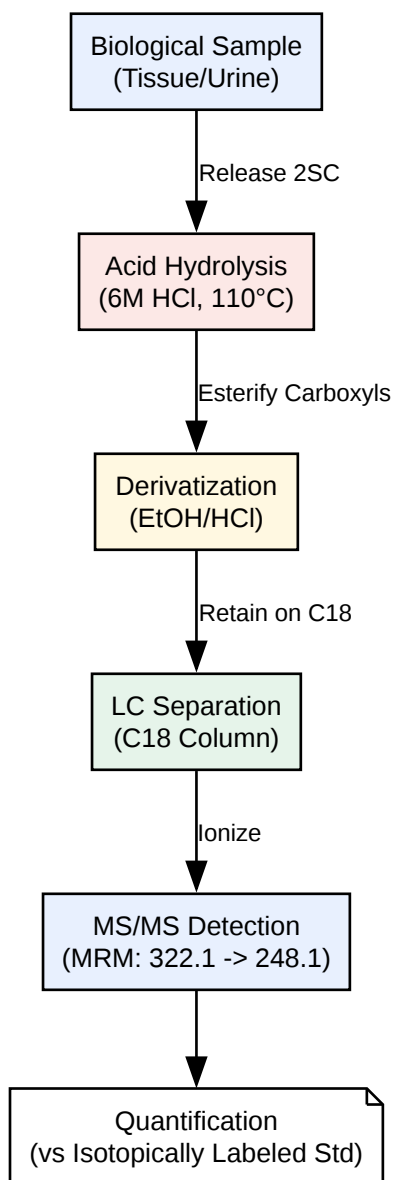
- Hydrolysis: Incubate protein pellet in 6M HCl at  $110^\circ\text{C}$  for 24 hours. (Releases free 2SC amino acid).

- Dry Down: Evaporate acid under nitrogen stream.
- Derivatization: Resuspend in 3M HCl in Ethanol (or Acetyl Chloride/Ethanol). Incubate at 80°C for 60 mins.
  - Result: Converts carboxyls to ethyl esters ( ).
- Reconstitution: Dry down and reconstitute in 0.1% Formic Acid/Water.

## LC-MS/MS Parameters (Targeted MRM)

Parameter	Setting
Column	C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50mm
Mobile Phase A	Water + 0.1% Formic Acid
Mobile Phase B	Acetonitrile + 0.1% Formic Acid
Ionization	ESI Positive Mode
Precursor Ion (Derivatized)	m/z 322.1 (Diethyl ester of 2SC)
Product Ion (Quantifier)	m/z 248.1 (Loss of ethyl ester group)
Product Ion (Qualifier)	m/z 130.1 (Cysteine immonium ion fragment)

## Analytical Logic Diagram



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Caption: Workflow for the extraction and mass spectrometric quantification of 2SC using ethyl ester derivatization.

## Part 5: Biological Implications & References

### Clinical Significance

2SC is an immunohistochemical (IHC) and metabolic hallmark of HLRCC (Hereditary Leiomyomatosis and Renal Cell Cancer).

- Mechanism: Loss of FH

Fumarate Accumulation

Succination of KEAP1 (Cys151/Cys288)

NRF2 Pathway Activation.

- Diagnostic Utility: Tumors showing FH-negative / 2SC-positive staining are confirmed FH-deficient.[7]

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- To cite this document: BenchChem. [S-Cysteinossuccinic acid basic chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1208771/docs#s-cysteinossuccinic-acid-basic-chemical-properties>]

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